molecular formula C14H22N2O B3163179 N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine CAS No. 883532-56-7

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine

Cat. No.: B3163179
CAS No.: 883532-56-7
M. Wt: 234.34 g/mol
InChI Key: QXYPWVQHTNTJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenyl group connected through a methanamine linkage. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine typically involves the reaction of 4-(4-piperidinyloxy)benzaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to a methanamine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
  • N,N-Dimethyl[4-(4-morpholinyl)phenyl]-methanamine
  • N,N-Dimethyl[4-(4-pyrrolidinyl)phenyl]-methanamine

Uniqueness

This compound is unique due to its specific structure, which includes a piperidine ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be leveraged in specific scientific studies .

Properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-4-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYPWVQHTNTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.